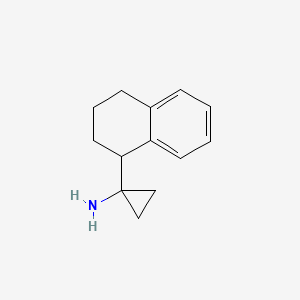

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine

Description

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine is a bicyclic amine featuring a cyclopropane ring fused to a tetrahydronaphthalene (tetralin) scaffold. Its hydrochloride salt (CAS: 2172495-64-4) has a molecular weight of 223.74 g/mol and a purity of 98% . The compound’s InChIKey (FZAIGVIFNMKPLF-UHFFFAOYNA-N) confirms its structural uniqueness, with the cyclopropane moiety introducing significant steric strain and conformational rigidity . Limited patent and literature data (0 patents and 0 literature entries) suggest it remains understudied compared to related analogs .

Properties

IUPAC Name |

1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLJGCKMOHNNEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3(CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine typically involves the cyclopropanation of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method is the reaction of 1,2,3,4-tetrahydronaphthalene with a suitable cyclopropanating agent, such as diazomethane, in the presence of a catalyst like rhodium or copper. The resulting cyclopropane derivative is then subjected to amination using reagents like ammonia or primary amines under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Functional and Pharmacological Insights

- Rigidity vs. In contrast, the 1,4-diazepane in the C₁₆H₂₅N₃ analog introduces flexibility, which may broaden binding profiles .

- Electronic Effects: The 4-methoxybenzyl group in the C₁₈H₂₁NO compound increases polarity and solubility, advantageous for oral bioavailability . Conversely, the dichlorophenyl and propargyl groups in the C₂₆H₂₃Cl₂N derivative enhance lipophilicity, favoring blood-brain barrier penetration .

- Metabolic Stability: The tetrahydrofuran (oxolane) substituent in the C₁₆H₂₃NO analog likely reduces oxidative metabolism, extending half-life compared to the cyclopropane-containing target compound .

Biological Activity

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine, commonly referred to by its chemical structure and CAS number 1343137-16-5, has garnered interest in various fields of medicinal chemistry and pharmacology. This compound is notable for its potential biological activities, particularly in relation to its structural characteristics which suggest a variety of therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 187.28 g/mol. The compound features a cyclopropanamine moiety attached to a tetrahydronaphthalene structure, which may contribute to its biological activity through interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures can exhibit a range of biological activities including:

- Antitumor Activity : Structural analogs have shown promise in inhibiting tumor cell growth. For instance, derivatives of tetrahydronaphthalene have been investigated for their efficacy against various cancer cell lines .

- Neuropharmacological Effects : Some studies suggest that compounds with similar frameworks may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .

Antitumor Activity

A study focusing on the synthesis of tetrahydronaphthalene derivatives demonstrated significant antitumor effects. The most active compound exhibited an IC50 value ranging from 5.19 to 11.72 µM across different tumor cell lines, indicating that modifications to the tetrahydronaphthalene core can enhance biological potency .

| Compound | IC50 (µM) | Tumor Cell Lines Tested |

|---|---|---|

| Compound A | 5.19 | A549 (Lung) |

| Compound B | 11.72 | MCF7 (Breast) |

Neuropharmacological Studies

In another investigation into neuropharmacological properties, compounds structurally related to this compound were found to modulate dopamine and serotonin receptors. This suggests potential applications in treating mood disorders and schizophrenia .

Q & A

Q. Key Parameters for Optimization :

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for cyclopropane ring formation?

Methodological Answer:

Discrepancies in reaction mechanisms (e.g., carbene vs. radical pathways) can be addressed using:

- Quantum Chemical Calculations : Density Functional Theory (DFT) to compare activation energies of competing pathways .

- Reaction Path Sampling : Identifying intermediates via nudged elastic band (NEB) methods to validate transition states .

- Kinetic Isotope Effects (KIE) : Experimental validation of computational predictions (e.g., deuterium labeling to distinguish mechanisms) .

Q. Example Workflow :

Model the reaction using DFT (e.g., B3LYP/6-31G*).

Compare computed intermediates with experimental NMR/IR data .

Use microkinetic modeling to reconcile theoretical and experimental rate data .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- HPLC-MS : Quantify purity and detect byproducts (e.g., using C18 columns with acetonitrile/water gradients) .

- X-ray Crystallography : Confirm stereochemistry if single crystals are obtainable .

Advanced: How do steric and electronic effects in the tetrahydronaphthalene moiety influence the compound’s reactivity?

Methodological Answer:

The tetrahydronaphthalene group introduces:

Q. Experimental Validation :

- Kinetic Studies : Compare reaction rates of derivatives with substituents at different positions .

- DFT Calculations : Map electrostatic potential surfaces to predict regioselectivity .

Basic: What safety protocols are essential for handling cyclopropylamine derivatives in academic labs?

Methodological Answer:

Critical precautions include:

Q. First-Aid Measures :

- Skin Contact : Wash with soap/water for 15 minutes (P302+P352) .

- Ingestion : Rinse mouth and seek medical attention (P301+P310) .

Advanced: How can in vitro studies address conflicting bioactivity data for this compound?

Methodological Answer:

Contradictory bioactivity results (e.g., varying IC₅₀ values) may arise from assay conditions or impurity profiles. Resolve via:

Dose-Response Curves : Test purity-verified batches across multiple concentrations .

Target Engagement Assays : Use SPR (Surface Plasmon Resonance) to measure binding affinity directly .

Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out degradation artifacts .

Q. Data Reconciliation Workflow :

| Step | Action | Tool/Technique |

|---|---|---|

| 1 | Confirm purity (>95%) | HPLC-MS |

| 2 | Standardize assay conditions | Cell viability assays |

| 3 | Validate target interaction | SPR, CRISPR knockouts |

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

Q. Stability Monitoring :

- Periodic HPLC Analysis : Check for degradation peaks every 6 months .

- Karl Fischer Titration : Measure moisture content in stored samples .

Advanced: What strategies optimize enantioselective synthesis of this compound?

Methodological Answer:

Enantioselectivity can be achieved via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.